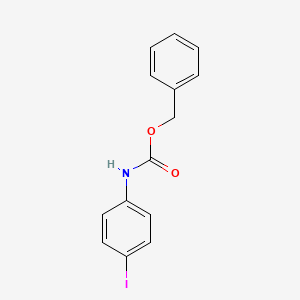

N-Cbz-4-iodoaniline

Description

Strategic Importance of Protected Haloanilines as Chemical Synthons

In the design of complex syntheses, chemists often utilize "synthons," which are conceptual fragments of a target molecule that aid in planning its assembly. Protected haloanilines like N-Cbz-4-iodoaniline are quintessential examples of functional synthons. Their strategic importance lies in the orthogonal reactivity of the two key functional groups.

The "halo" component, in this case, iodine, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. mdpi.com This includes cornerstone reactions in organic synthesis such as the Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds. These reactions are fundamental to building the carbon skeleton of complex molecules, including pharmaceuticals and advanced materials. acs.orgmdpi.com For example, 2-iodoanilines are used in Heck reactions to synthesize quinolin-2(1H)-ones, which are privileged structures in medicinal chemistry. mdpi.com

The "protected aniline" component is equally crucial. The amine group in an unprotected aniline (B41778) is nucleophilic and basic, and it can readily undergo oxidation. masterorganicchemistry.com These properties would interfere with the conditions of many synthetic operations, particularly the metal-catalyzed cross-coupling reactions that target the carbon-iodine bond. The benzyloxycarbonyl (Cbz) group serves as a temporary "mask," converting the amine into a carbamate (B1207046). masterorganicchemistry.com This transformation renders the nitrogen atom significantly less nucleophilic and prevents unwanted side reactions.

The Cbz group is particularly advantageous due to its stability across a range of acidic and basic conditions, while being readily removable under specific, mild conditions—typically catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). masterorganicchemistry.com This reliable method of deprotection ensures that the amine can be revealed at a later, strategic point in the synthesis without damaging other sensitive parts of the molecule. researchgate.net This "protect-react-deprotect" strategy, enabled by reagents like this compound, is a foundational concept that allows for the efficient and selective synthesis of complex target molecules. nih.gov The use of N-Cbz protection is common in the synthesis of natural products and other intricate molecules. nih.govrsc.org

Overview of Aniline Derivatives in Chemical Synthesis

Aniline and its derivatives are a cornerstone class of compounds in chemical synthesis, serving as precursors to a vast array of industrial and pharmaceutical products. ijesm.co.innih.gov Their utility stems from the reactivity of the aniline scaffold, which consists of an amino group attached to a benzene (B151609) ring. These compounds are pivotal in the production of dyes, polymers, and agrochemicals. ijesm.co.inchemimpex.com

The amino group strongly activates the aromatic ring towards electrophilic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions. This high reactivity allows for the straightforward introduction of other functional groups onto the benzene ring. However, this reactivity can also be a challenge, sometimes leading to multiple substitutions or unwanted side reactions.

Haloanilines, a sub-class of aniline derivatives, are particularly important as chemical intermediates for manufacturing pesticides, dyes, and drugs. nih.gov The halogen atom provides a versatile handle for further functionalization, often through cross-coupling chemistry. nih.gov For instance, 4-iodoaniline (B139537) is a versatile building block used to create complex molecules for new materials and pharmaceuticals, including anti-cancer agents. chemimpex.com The synthesis of dihydropyridines, a scaffold found in several blockbuster drugs, can utilize haloanilines as starting materials. rsc.org

Given this context, this compound represents a highly refined and specialized aniline derivative. It harnesses the inherent synthetic potential of the 4-iodoaniline core while incorporating a protecting group strategy to precisely control its reactivity, allowing chemists to unlock complex synthetic pathways that would be otherwise inaccessible.

Table 2: Chemical Properties of 4-Iodoaniline

| Property | Value |

| CAS Number | 540-37-4 lookchem.com |

| Molecular Formula | C₆H₆IN lookchem.com |

| Molecular Weight | 219.02 g/mol lookchem.com |

| Appearance | Beige to grayish-brown crystalline powder or needles lookchem.com |

| Melting Point | 61-63 °C lookchem.comchemsrc.com |

| Boiling Point | 268.7 °C at 760 mmHg lookchem.comchemsrc.com |

| Water Solubility | Slightly soluble lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSZDTNGTXGHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cbz 4 Iodoaniline and Its Precursors

Preparation of 4-Iodoaniline (B139537) Precursors

The primary precursor for the synthesis of N-Cbz-4-iodoaniline is 4-iodoaniline. The generation of this intermediate can be achieved through various synthetic strategies, most notably through the direct halogenation of aniline (B41778) or via alternative routes involving diazonium salt intermediates.

Halogenation Procedures for Aniline Derivatives

Direct iodination of aniline is a common method for the preparation of 4-iodoaniline. This electrophilic aromatic substitution reaction introduces an iodine atom onto the aniline ring, primarily at the para position due to the ortho-, para-directing nature of the amino group.

One established method involves the reaction of aniline with iodine in an aqueous solution containing sodium bicarbonate. smolecule.com The sodium bicarbonate acts as a base to neutralize the hydrogen iodide formed during the reaction. The gradual addition of iodine with vigorous stirring is crucial for the success of this reaction. smolecule.comguidechem.com The crude 4-iodoaniline obtained can be purified by recrystallization from ethanol. guidechem.com

An alternative direct iodination protocol utilizes iodine in the presence of an oxidizing agent, such as hydrogen peroxide. In this method, aniline and water are mixed, and iodine is added in batches. Subsequently, hydrogen peroxide is added dropwise while maintaining a cool temperature (0-20°C). guidechem.com The molar ratio of iodine to aniline is critical, with a ratio of 0.5-0.6:1 being optimal to prevent incomplete reaction or the formation of polyiodinated products. guidechem.com

The use of N-chlorosuccinimide (NCS) has also been explored for the halogenation of aniline derivatives. While primarily used for chlorination, studies have shown that substituted anilines can undergo halogenation. tandfonline.com For instance, 3,5-difluoro-4-iodoaniline (B74690) has been subjected to chlorination using NCS. tandfonline.com

A summary of common direct iodination methods for aniline is presented in the table below.

| Reagents | Conditions | Key Features |

| Iodine, Sodium Bicarbonate | Aqueous solution, vigorous stirring | Traditional method, neutralizes HI byproduct. smolecule.comguidechem.com |

| Iodine, Hydrogen Peroxide | Water, 0-20°C | Utilizes an oxidizing agent, requires careful temperature control. guidechem.com |

| Iodine Monochloride, Acetanilide | Glacial acetic acid | Involves protection of the amine as an acetamide, followed by hydrolysis. prepchem.com |

Alternative Synthetic Routes to Iodoanilines

Beyond direct halogenation, alternative synthetic pathways to iodoanilines often involve the Sandmeyer reaction. This process begins with the diazotization of an aniline derivative, followed by treatment with a source of iodide, such as potassium iodide. This method is particularly useful for introducing iodine at specific positions that may not be easily accessible through direct iodination.

Another approach involves palladium-catalyzed cross-coupling reactions. For instance, ortho-iodoanilines can be used in the synthesis of indoles through annulation with aldehydes under ligandless conditions. organic-chemistry.org While not a direct synthesis of 4-iodoaniline, this demonstrates the utility of iodoanilines as building blocks in more complex syntheses.

Introduction of the Benzyloxycarbonyl (Cbz) Protecting Group

Once 4-iodoaniline is obtained, the next step in the synthesis of this compound is the introduction of the benzyloxycarbonyl (Cbz) protecting group onto the amine functionality. The Cbz group is widely used in organic synthesis due to its stability under various conditions and its ease of removal via catalytic hydrogenation. ijacskros.comtotal-synthesis.com

Established Procedures for N-Benzyloxycarbonylation of Amines

The most common method for the N-benzyloxycarbonylation of amines involves the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comtandfonline.com The base, which can be an organic base like triethylamine (B128534) or an inorganic base such as sodium carbonate, serves to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comnumberanalytics.com

The reaction is typically carried out in a suitable solvent, and various conditions have been developed to optimize the yield and selectivity of the protection. For example, the use of polyethylene (B3416737) glycol (PEG-400) as a "green" promoter at room temperature has been reported to give high yields of N-Cbz protected amines. tandfonline.com In this procedure, the amine is added to a mixture of Cbz-Cl and PEG-400. tandfonline.com

Another established method utilizes water as the reaction medium. This environmentally friendly approach involves treating the amine with Cbz-Cl in water at room temperature, often resulting in high yields and excellent chemoselectivity. ijacskros.comresearchgate.net

A summary of established N-benzyloxycarbonylation procedures is provided in the table below.

| Reagent | Base/Promoter | Solvent | Key Features |

| Benzyl Chloroformate (Cbz-Cl) | Organic/Inorganic Base | Dichloromethane, etc. | Standard and widely used method. total-synthesis.comtandfonline.com |

| Benzyl Chloroformate (Cbz-Cl) | Polyethylene Glycol (PEG-400) | PEG-400 | "Green" promotion at room temperature. tandfonline.com |

| Benzyl Chloroformate (Cbz-Cl) | None | Water | Environmentally benign, high chemoselectivity. ijacskros.comresearchgate.net |

| Benzyl Chloroformate (Cbz-Cl) | Lanthanum(III) nitrate (B79036) hexahydrate | Solvent-free | General method for aliphatic and aromatic amines. researchgate.net |

| Benzyl Chloroformate (Cbz-Cl) | Molecular iodine (catalytic) | Methanol | Mild conditions at ambient temperature. researchgate.net |

Chemoselective Cbz Protection Strategies

In molecules containing multiple reactive functional groups, chemoselective protection of the amine is crucial. The N-benzyloxycarbonylation reaction generally shows high chemoselectivity for the amine group over other nucleophilic groups like hydroxyl (-OH) or thiol (-SH) groups. tandfonline.com

For instance, when a molecule contains both an aliphatic and an aromatic amine, the aliphatic amine is preferentially protected over the aromatic one. ijacskros.com This selectivity is also observed in intermolecular competition experiments. ijacskros.com This inherent chemoselectivity makes the Cbz protection a valuable tool in the synthesis of complex molecules.

Furthermore, the reaction conditions can be tuned to enhance chemoselectivity. The use of water as a solvent has been shown to be highly effective for the chemoselective N-Cbz protection of amines, even in the presence of other sensitive functional groups. ijacskros.comresearchgate.net The mildness of the conditions and the high yields make it a notable advantage. researchgate.net

Advanced Chemical Transformations and Reactivity Profiles of N Cbz 4 Iodoaniline

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net N-Cbz-4-iodoaniline is an excellent substrate for these transformations due to the reactivity of the aryl-iodine bond.

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of arylalkynes and conjugated enynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

The Sonogashira coupling of this compound has been successfully demonstrated with a variety of terminal alkynes. For instance, the reaction of carbamate-functionalized iodoarenes, derived from 4-iodoaniline (B139537), with trimethylsilylacetylene (B32187) (TMSA) proceeds to form the corresponding alkynes after removal of the silyl (B83357) protecting group. metu.edu.tr The reaction conditions for Sonogashira couplings can be mild, often occurring at room temperature, which allows for the use of a wide range of functional groups. wikipedia.org

The choice of catalyst, ligands, and solvent can significantly impact the reaction's efficiency. lucp.net Palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, are commonly used. libretexts.org The development of more efficient catalysts, including those with bulky and electron-rich ligands, has allowed for copper-free Sonogashira reactions. libretexts.org N-Heterocyclic carbene (NHC) palladium complexes have also emerged as effective catalysts for both copper-co-catalyzed and copper-free Sonogashira couplings. libretexts.org Solvents such as N,N-Dimethylformamide (DMF) are often employed due to their ability to dissolve a wide range of organic compounds and inorganic salts. lucp.net

A variety of alkynes can be utilized in Sonogashira reactions, including those with diverse side groups (neutral, donor, and acceptor). metu.edu.trmdpi.com This broad substrate scope allows for the synthesis of a wide array of functionalized alkynes. mdpi.com

Table 1: Examples of Sonogashira Coupling Reactions with this compound Derivatives

| Aryl Halide Derivative | Alkyne Coupling Partner | Catalyst System | Product | Reference |

| This compound | Trimethylsilylacetylene (TMSA) | Pd catalyst, Cu(I) cocatalyst | N-Cbz-4-(trimethylsilylethynyl)aniline | metu.edu.tr |

| 4-Iodoaniline | 4-Ethynyl-N,N-diethylaniline | Not specified | 4-((4-(Diethylamino)phenyl)ethynyl)aniline | metu.edu.tr |

| 4-Iodoaniline | 1-Ethynyl-4-methoxybenzene | Not specified | 4-((4-Methoxyphenyl)ethynyl)aniline | metu.edu.tr |

This table is interactive. Click on the headers to sort the data.

The regioselectivity of the Sonogashira coupling is generally high, with the alkyne coupling to the carbon atom that was previously bonded to the halogen. libretexts.org In cases of di-substituted aryl halides with different halogens, the acetylene (B1199291) typically adds to the site of the more reactive iodide substituent. libretexts.org For substrates with the same halide at different positions, alkynylation tends to occur at the more electrophilic site. libretexts.orgnih.gov

The Sonogashira reaction provides a direct route for alkyne incorporation with defined stereochemistry. libretexts.org The reaction proceeds with retention of the stereochemistry of the vinyl halide starting material. harvard.edu While this compound itself does not possess stereocenters that would be directly affected by the coupling, the stereochemistry of the alkyne partner is maintained in the product. The functionalization of alkynes can be achieved with high efficiency, allowing for the construction of complex organic structures. mdpi.com

Substrate Scope and Reaction Conditions

Suzuki-Miyaura Cross-Coupling Reactions for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. numberanalytics.comorganic-chemistry.org This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.org

The catalytic system in a Suzuki-Miyaura reaction typically consists of a palladium(0) precursor and a ligand. numberanalytics.comlibretexts.org Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The choice of ligand is crucial and can significantly influence the reaction's rate, yield, and selectivity. numberanalytics.comnih.gov

Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), are frequently employed. harvard.edunumberanalytics.com Bulky and electron-rich phosphine ligands, like those developed by Buchwald's group, have shown high catalytic activity for less reactive substrates. libretexts.org N-Heterocyclic carbenes (NHCs) have also been used as ligands in Suzuki couplings. numberanalytics.com The ligand's steric and electronic properties play a key role in facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. numberanalytics.comlibretexts.org For instance, bulky ligands can promote reductive elimination, leading to higher product yields. harvard.edu

Table 2: Common Catalytic Systems for Suzuki-Miyaura Reactions

| Palladium Precursor | Ligand | Base | Typical Substrates | Reference |

| Pd(OAc)₂ | PCy₃ | Various | Aryl and vinyl triflates | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | Various | Aryl and vinyl halides | organic-chemistry.org |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Aryl bromides | nih.gov |

| Pd(PPh₃)₄ | PPh₃ | NaOH | Haloarenes | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

The Suzuki-Miyaura coupling is a powerful tool for diversity-oriented synthesis, allowing for the creation of large libraries of compounds from a common intermediate. Starting with this compound, a wide range of aryl and heteroaryl groups can be introduced at the 4-position by coupling with the corresponding boronic acids or their derivatives. nih.gov

This approach has been utilized in the synthesis of various complex molecules, including natural products and pharmaceutically relevant compounds. rsc.org For example, the Suzuki coupling of a carbazole (B46965) derivative with phenylboronic acid was a key step in the synthesis of the natural product hyellazole. rsc.org The reaction's tolerance for a broad range of functional groups makes it particularly suitable for late-stage functionalization in complex syntheses. The ability to perform the reaction under mild conditions, including at room temperature and in aqueous media, further enhances its utility in creating diverse molecular architectures. harvard.eduorganic-chemistry.org

Catalytic Systems and Ligand Effects

Negishi Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The Negishi cross-coupling reaction is a powerful method for forming C-C bonds by coupling an organozinc compound with an organic halide. wikipedia.org This reaction, catalyzed by nickel or palladium complexes, is known for its high functional group tolerance and versatility in coupling sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.orgorganic-chemistry.org

In the context of this compound, the Negishi coupling provides a direct route to introduce various aryl and vinyl substituents at the 4-position. The general reactivity trend for the organic halide is ArI > ArBr > ArCl, making this compound an excellent substrate. researchgate.net The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) or Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst. illinois.edu

Research has demonstrated the successful application of Negishi coupling in synthesizing complex molecules. For instance, the coupling of organozinc reagents derived from α-amino acids with aryl halides, including iodoaniline derivatives, has been used to create substituted phenylalanine derivatives. researchgate.net Similarly, the synthesis of chiral tryptophan derivatives has been achieved through the Negishi coupling of serine-derived iodoalanine with 3-haloindoles, highlighting the reaction's utility in preparing unnatural amino acids. researchgate.netrsc.org

Table 1: Examples of Negishi Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Cbz-iodoalanine methyl ester | N-tosyl-3-bromoindole | Pd2(dba)3 / Q-PHOS | Tryptophan derivative | 76 | researchgate.net |

| N-Boc-protected iodoalanine | 4-fluorobromobenzene | Pd(OAc)2 or Pd2(dba)3 / P(o-Tol)3 | N-Boc-4-fluoro-ʟ-phenylalanine ester | Not specified | researchgate.net |

| Cbz-protected iodide | Fluoro-aromatic | Not specified | Trifluoromethyl appended aromatic amino acid | 54 | rsc.org |

| β,γ-unsaturated ester | Intermediate diene | Not specified | sp3-sp2 coupled product | 78 | wikipedia.org |

Buchwald-Hartwig Amination and C-N Bond Formation Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds through the palladium-catalyzed coupling of aryl halides with amines. numberanalytics.comursinus.edu This reaction is characterized by its broad substrate scope, functional group tolerance, and relatively mild reaction conditions. numberanalytics.comwuxiapptec.com

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to afford the N-arylated product. numberanalytics.comwuxiapptec.com For aryl iodides like this compound, the reaction can sometimes be challenging due to the potential for the iodide to inhibit the catalyst. wuxiapptec.com Nevertheless, the general reactivity order often favors aryl bromides over chlorides and iodides under certain conditions. wuxiapptec.com

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Biaryl monophosphine ligands are commonly employed. wuxiapptec.com The reaction has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals. numberanalytics.com For instance, it has been applied in the synthesis of indole (B1671886) derivatives, where amination of bromoindoles has been explored. ursinus.edu

Table 2: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Common Choices/Conditions | Notes | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)2, Pd2(dba)3, Pd(PPh3)4 | Pre-catalysts that form the active Pd(0) species in situ. | wuxiapptec.com |

| Ligand | Biaryl monophosphines (e.g., CM-phos) | Crucial for catalytic activity and substrate scope. | wuxiapptec.comorgsyn.org |

| Base | NaOtBu, LHMDS, K3PO4, K2CO3 | Strong bases are often required. | wuxiapptec.comorgsyn.org |

| Solvent | Toluene, Dioxane, t-BuOH | Aprotic solvents are typical. | orgsyn.org |

| Temperature | 80-120 °C | Elevated temperatures are usually necessary. | wuxiapptec.comorgsyn.org |

Heck Reactions and Olefin Functionalization

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. numberanalytics.com It is a powerful tool for the functionalization of olefins and the synthesis of substituted alkenes. numberanalytics.comnih.gov The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product. numberanalytics.comnih.gov

This compound is a suitable substrate for the Heck reaction due to the high reactivity of the C-I bond. The reaction allows for the introduction of a wide variety of vinylic groups at the 4-position. The regioselectivity of the alkene insertion is influenced by both electronic and steric factors of the substituents on the alkene. fu-berlin.de

An example of its application is the synthesis of 1,3-diarylpropene derivatives through the Heck cross-coupling of amido-substituted iodobenzenes with estragole (B85927) or eugenol. nih.gov This reaction often leads to a mixture of regioisomers. nih.gov Similarly, the synthesis of quinolin-2(1H)-ones has been achieved via a domino Heck/cyclization reaction of methyl β-(2-acetamidophenyl)acrylates with aryl iodides. mdpi.com

Carbonylative Annulation Reactions

Carbonylative annulation reactions involve the incorporation of carbon monoxide (CO) into a molecule to construct a cyclic system. These reactions, often catalyzed by palladium, are highly valuable for the synthesis of heterocyclic compounds. mdpi.comresearcher.life

In the context of iodoaniline derivatives, carbonylative annulation can be used to synthesize quinolin-2(1H)-ones. For example, the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal alkynes in the presence of CO leads to the formation of 3- and 4-substituted quinolin-2(1H)-ones. mdpi.com The regioselectivity of this reaction can be influenced by the nature of the alkyne substituent. mdpi.com In some cases, N-protected iodoanilines are more effective substrates than their unprotected counterparts. mdpi.com Alternative, safer sources of CO, such as molybdenum hexacarbonyl, have also been employed in these reactions. mdpi.com

C(sp2)-P Cross-Coupling Reactions

The formation of a carbon-phosphorus bond is crucial for the synthesis of a wide range of organophosphorus compounds, which have applications as ligands, reagents, and bioactive molecules. researchgate.netresearchgate.net C(sp2)-P cross-coupling reactions provide a direct method for creating this bond.

Recent research has shown the development of multimetallic Pd- and Ni-catalyzed C(sp2)-P cross-coupling reactions that can be performed in water under micellar catalysis conditions. researchgate.netresearchgate.net In one study, the cross-coupling of N-Cbz-2-iodoaniline with a phosphonate (B1237965) was successfully achieved using a combined catalyst system of Pd(OAc)2/XantPhos and Ni(phen)3Cl2 in the presence of zinc powder and LiBr. researchgate.net This reaction yielded the corresponding phosphonate in high yield, demonstrating the feasibility of forming C-P bonds from iodoaniline precursors under these conditions. researchgate.net The study highlighted that both the palladium and nickel catalysts, along with the zinc powder, were essential for achieving high product yields. researchgate.net

Table 3: Conditions for Multimetallic C(sp2)-P Cross-Coupling

| Component | Reagent/Condition | Role | Reference |

|---|---|---|---|

| Aryl Halide | N-Cbz-2-iodoaniline | Substrate | researchgate.net |

| Phosphorus Source | Diethyl H-phosphonate | Reagent | researchgate.net |

| Palladium Catalyst | Pd(OAc)2 | Primary Catalyst | researchgate.net |

| Palladium Ligand | XantPhos | Ligand | researchgate.net |

| Nickel Catalyst | Ni(phen)3Cl2 | Co-catalyst | researchgate.net |

| Base | 2,6-Lutidine | Base | researchgate.net |

| Additive | Nano Zn powder, LiBr | Reductant, Additive | researchgate.net |

| Solvent | TPGS-750-M in water with EtOAc | Micellar medium | researchgate.net |

| Temperature | 45 °C | Reaction Temperature | researchgate.net |

Copper-Mediated and Nickel-Catalyzed Coupling Reactions

Beyond palladium catalysis, copper-mediated and nickel-catalyzed reactions offer alternative and often complementary pathways for the functionalization of this compound.

Ullmann-Type C-N and C-O Coupling Reactions

The Ullmann reaction, traditionally a copper-promoted synthesis of biaryls, has been extended to the formation of C-N and C-O bonds, often referred to as Ullmann-type or Ullmann condensation reactions. acs.orgnih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an amine (N-arylation) or an alcohol/phenol (O-arylation). acs.org While classic Ullmann conditions are harsh, modern methods often employ copper(I) catalysts with various ligands, allowing the reactions to proceed under milder conditions. acs.orgmdpi.com

The mechanism is thought to involve the coordination of the nucleophile (amine or alcohol) to a Cu(I) species, followed by oxidative addition of the aryl halide and subsequent reductive elimination. mdpi.com this compound is a suitable substrate for these reactions. For instance, the Ullmann-type coupling of substituted lactams with 2-fluoro-4-iodoaniline (B146158) has been reported. mdpi.com

Nickel catalysis also provides an avenue for C-N bond formation. NiCl2·6H2O has been shown to be an effective catalyst for the cross-coupling of arylboronic acids with various N-nucleophiles, presenting an alternative to the copper-mediated Chan-Lam coupling. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling Methods

The carbon-iodine bond in this compound serves as a versatile handle for constructing new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions. While palladium catalysis is frequently employed for such transformations, nickel-based systems have emerged as powerful, cost-effective, and sometimes uniquely reactive alternatives. upenn.edursc.org Nickel catalysts are particularly effective in activating aryl halides, including iodides, for a variety of coupling processes. upenn.edu

Several nickel-catalyzed methodologies are applicable to substrates like this compound. These include Suzuki-Miyaura couplings with boronic acids to form biaryl structures, Chan-Lam couplings for C-N bond formation, and cyanation reactions to introduce a nitrile group. upenn.eduresearchgate.netorganic-chemistry.org The choice of nickel catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and functional group tolerance. upenn.edunih.gov For instance, N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective in facilitating nickel-catalyzed amination reactions. nih.gov A highly efficient Ni(II)-catalyzed photoredox N-arylation of Cbz-amines with aryl electrophiles at room temperature has also been reported, offering a viable alternative to traditional palladium-catalyzed methods. missouri.eduorganic-chemistry.orgorganic-chemistry.org

Research has demonstrated the utility of various nickel systems for the cross-coupling of aryl halides. For example, a catalyst system of Ni(MeCN)₆₂ with 1,10-phenanthroline (B135089) can be used for the cyanation of aryl halides. rsc.org Another approach for cyanation involves using zinc cyanide as the cyanide source with a nickel catalyst and a dicyclohexylphosphinoethane (dcype) ligand. organic-chemistry.org In the context of C-C bond formation, nickel-catalyzed Suzuki-Miyaura reactions effectively couple aryl halides with boronic acids. nih.govorganic-chemistry.org These reactions often utilize Ni(0) precursors like Ni(cod)₂ or air-stable Ni(II) precatalysts in combination with phosphine or NHC ligands. upenn.edunih.gov

The following table summarizes representative nickel-catalyzed cross-coupling methods applicable to aryl iodides like this compound.

| Coupling Type | Coupling Partner | Catalyst/Ligand System | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acids | Ni(cod)₂ / PCy₃ | K₃PO₄ | THF | Effective for C-C bond formation at room temperature. | upenn.edu |

| Chan-Lam Amination | Aryl/Alkyl Amines | Ni(OAc)₂ / N-(pyridin-2-yl)benzamide | TMG | - | Forms C-N bonds with various N-nucleophiles. | researchgate.net |

| Cyanation | Zn(CN)₂ | Ni Catalyst / dcype | KOAc | 1,4-Dioxane | Efficient conversion of aryl halides to nitriles. | organic-chemistry.org |

| Cyanation | Acetonitrile (via C-CN cleavage) | Ni(MeCN)₆₂ / 1,10-phenanthroline | Si-Me₄-DHP (reductant) | Acetonitrile | Utilizes a non-toxic cyanide source. | rsc.org |

| Photoredox N-Arylation | Aryl Halides | Ni(II) Catalyst / Photoredox Catalyst | - | - | Mild, room-temperature alternative to Buchwald-Hartwig amination. | organic-chemistry.org |

Reactions Involving the Cbz Protecting Group

Deprotection Strategies (e.g., Catalytic Hydrogenation)

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its general stability and the availability of mild deprotection methods. total-synthesis.com The most common and mildest method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.comhighfine.com This procedure typically involves reacting the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, most frequently palladium on activated carbon (Pd/C). researchgate.netcapes.gov.br The reaction proceeds under neutral conditions, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com

Alternative hydrogen donors, such as ammonium (B1175870) formate, formic acid, or cyclohexadiene, can be used in a process known as catalytic transfer hydrogenation, which avoids the need for a pressurized hydrogen gas atmosphere. researchgate.netcapes.gov.br For substrates containing functional groups sensitive to reduction, such as aryl halides, standard catalytic hydrogenation with Pd/C can lead to undesired side reactions like dehalogenation. In the case of this compound, cleavage of the carbon-iodine bond is a significant concern. To circumvent this, specific catalysts and conditions can be employed. For instance, using palladium chloride (PdCl₂) as the catalyst can often prevent dehalogenation during Cbz removal. highfine.com

The table below outlines common catalytic hydrogenation conditions for Cbz deprotection.

| Method | Catalyst | Hydrogen Source | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Standard Hydrogenolysis | 5-10% Pd/C | H₂ gas (1 atm or higher) | Methanol, Ethanol, Ethyl Acetate | Most common method; highly efficient but may cause dehalogenation. | total-synthesis.comresearchgate.net |

| Transfer Hydrogenation | Pd/C | Ammonium formate, Formic acid | Methanol, Ethanol | Avoids use of H₂ gas cylinder; user-friendly. | researchgate.netcapes.gov.br |

| Halide-Tolerant Hydrogenolysis | PdCl₂ | H₂ gas | Ethyl Acetate, Dichloromethane | Minimizes dehalogenation of aryl iodides, bromides, and chlorides. | highfine.com |

| In-situ Boc Protection | Pd/C | H₂ gas / (Boc)₂O | - | Liberated amine is directly converted to its Boc-protected derivative. | highfine.com |

Stability and Compatibility of the Cbz Group Under Various Reaction Conditions

The utility of the benzyloxycarbonyl (Cbz) protecting group in multistep synthesis is largely defined by its stability profile. It is robust under a wide range of conditions, particularly those that are basic or nucleophilic, allowing for selective manipulation of other functional groups within a molecule. organic-chemistry.orgtotal-synthesis.com For instance, the Cbz group is stable to common organic bases like triethylamine (B128534) and pyridine, and is compatible with many organometallic reagents used in C-C bond formation. total-synthesis.com

However, the Cbz group is not completely inert. It is susceptible to cleavage under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid or with trimethylsilyl (B98337) iodide (TMSI). total-synthesis.comhighfine.com The lability of the Cbz group also extends to certain reductive conditions beyond catalytic hydrogenolysis. For example, it can be cleaved by sodium in liquid ammonia. highfine.com

Of particular relevance to the transformations of this compound is the compatibility of the Cbz group with transition metal catalysis. While it is generally stable to many palladium- and nickel-catalyzed cross-coupling reactions, some Ni(0) or Pd(0) species can facilitate its cleavage under specific circumstances. total-synthesis.com Nevertheless, numerous reports demonstrate the successful application of cross-coupling reactions on Cbz-protected substrates, indicating that with careful selection of reaction conditions (catalyst, ligand, temperature), the C-I bond can be selectively functionalized while leaving the Cbz group intact. missouri.eduorganic-chemistry.org For instance, amides activated with Boc or Cbz protecting groups have been shown to be stable to certain nickel-catalyzed cross-coupling reactions. nih.gov This orthogonality is crucial for synthetic planning, enabling the iodo-substituent to be used in coupling reactions prior to the deprotection of the amine.

Other Derivatization and Functionalization Strategies

Condensation Reactions

Condensation reactions represent a fundamental strategy for forming carbon-nitrogen double bonds (imines or Schiff bases) and are widely used in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. wikipedia.org These reactions typically involve the acid-catalyzed reaction of a primary amine with an aldehyde or a ketone, with the concomitant elimination of water. wikipedia.orgvanderbilt.edu

In the context of this compound, the primary amino group is protected and thus not available for direct condensation. However, following the deprotection of the Cbz group as described in section 3.3.1, the resulting 4-iodoaniline becomes an excellent substrate for condensation reactions. The free amine can react with a wide array of carbonyl compounds to furnish the corresponding imines. fudutsinma.edu.ngjocpr.com The formation of these Schiff bases is a reversible process, often driven to completion by the removal of water. wikipedia.org

The resulting iodo-substituted imines are valuable synthetic intermediates. The iodine atom can be subsequently used in cross-coupling reactions, or the imine bond can be reduced to a secondary amine or hydrolyzed back to the constituent amine and aldehyde/ketone. Research has documented the synthesis of Schiff bases from 4-iodoaniline and various aldehydes, which are then used to prepare metal complexes. fudutsinma.edu.ngjocpr.com

The following table presents examples of condensation reactions involving 4-iodoaniline, the deprotected form of this compound, with various aldehydes to form Schiff bases.

| Amine Reactant | Aldehyde Reactant | Product (Schiff Base) | Conditions | Reference |

|---|---|---|---|---|

| 4-Iodoaniline | 2-Hydroxy-3-formylquinoline | 3-(((4-Iodophenyl)imino)methyl)quinolin-2-ol | Ethanol, Acetic Acid (cat.), Reflux | jocpr.com |

| 4-Iodoaniline | 2-Hydroxy-1-naphthaldehyde | 1-(((4-Iodophenyl)imino)methyl)naphthalen-2-ol | - | fudutsinma.edu.ng |

| Haloanilines (e.g., 4-iodoaniline) | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-(((4-Iodophenyl)imino)methyl)-2-methoxy-6-nitrophenol | Ethanol, Acetic Acid (cat.), Reflux | researchgate.net |

Strategic Applications of N Cbz 4 Iodoaniline in Complex Molecule Synthesis

Building Block for Nitrogen-Containing Heterocycles

The dual functionality of N-Cbz-4-iodoaniline makes it an ideal starting material for the synthesis of diverse nitrogen-containing heterocyclic systems. The aryl iodide moiety is primed for palladium-catalyzed bond formation, while the protected amine can act as an internal nucleophile for subsequent cyclization steps, enabling the efficient assembly of complex ring systems.

Synthesis of Indoles and Indoline (B122111) Derivatives

While the classical Larock indole (B1671886) synthesis involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with an alkyne, this compound serves as a crucial component in multi-step strategies for creating complex indole and indoline alkaloids. ub.eduwikipedia.org In these syntheses, the 4-iodo position is typically exploited for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to build a key fragment of the target molecule. mdpi.com The Cbz-protected aniline (B41778) nitrogen can then participate in a subsequent intramolecular cyclization to form the indole or indoline core.

For instance, in the synthesis of complex tryptamine (B22526) dimers like psychotrimine, an iodoaniline derivative is coupled with another indole-containing fragment. nih.gov A subsequent Larock-type indolization reaction forges the final indole ring system. nih.gov The Cbz group is particularly effective in such multi-step sequences as it can endure the conditions required for these palladium-catalyzed reactions where other protecting groups might fail. organic-chemistry.org This strategy allows for the modular construction of highly substituted indoles that are central to many natural products and pharmaceuticals. researchgate.netrsc.org

Table 1: Representative Palladium-Catalyzed Reactions for Indole Synthesis

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Larock Heteroannulation | o-Iodoaniline derivative | Disubstituted Alkyne | Pd(OAc)₂, LiCl, K₂CO₃ | 2,3-Disubstituted Indole | ub.eduwikipedia.org |

| Sonogashira/Cyclization | N-Tosyl-2-iodoaniline | Terminal Alkyne | 10% Pd/C, PPh₃, ZnCl₂ | N-Protected 2-Substituted Indole | mdpi.com |

| Direct Indole-Aniline Coupling | Methyl-tryptamine carbamate (B1207046) | o-Iodoaniline | Pd(dppf)Cl₂, Cs₂CO₃, LiCl | N-Linked Tryptamine Dimer | nih.gov |

Preparation of Quinolones and Quinolone Derivatives

This compound is a valuable precursor for synthesizing quinolone scaffolds, which are core structures in many antibacterial agents and other pharmaceuticals. researchgate.net Palladium-catalyzed reactions, such as the Heck reaction and carbonylative cyclizations, are powerful methods for constructing the quinolone ring system from iodoaniline precursors. nih.gov In a typical approach, an ortho-iodoaniline reacts with an α,β-unsaturated carbonyl compound in a Heck reaction, followed by intramolecular cyclization to yield a quinolin-2(1H)-one. researchgate.netnih.gov

Although direct cyclization to a quinolone requires an ortho-iodoaniline, this compound is strategically employed in syntheses where the iodine at the 4-position is used for late-stage functionalization. The quinolone core can be constructed first, with the Cbz-protected iodoaniline moiety intact, allowing for subsequent Suzuki or Buchwald-Hartwig couplings to introduce diverse substituents at the iodine-bearing position. This modular approach is highly advantageous for creating libraries of quinolone derivatives for drug discovery. Furthermore, related Cbz-protected quinolones have been used as substrates in enantioselective conjugate additions to build chiral centers. rsc.org

Access to Other Fused and Polycyclic Nitrogen Heterocycles

The utility of this compound extends beyond indoles and quinolones to the synthesis of a broad spectrum of fused and polycyclic nitrogen heterocycles. The fundamental reactivity—palladium-catalyzed cross-coupling at the iodo position and nucleophilic participation of the protected amine—is a recurring theme in the assembly of complex heterocyclic frameworks. acs.org

Methodologies like the Larock reaction have been adapted to produce a variety of fused systems, including pyrrolo[3,2-c]quinolones and carbolines. ub.edu Suzuki-Miyaura coupling reactions using iodoaniline precursors are instrumental in linking heterocyclic fragments, which can then undergo intramolecular cyclization to form more complex polycyclic structures. nih.govrsc.org For example, this approach has been used to prepare benzimidazoquinazolinones through a one-pot, copper-catalyzed C-N coupling followed by intramolecular C-H amination. acs.org The robustness of the Cbz protecting group makes this compound an excellent substrate for these demanding, multi-step reaction sequences that build complex molecular architectures from simpler precursors.

Precursor for Biologically Active Compounds and Natural Product Analogs

This compound serves not only as a building block for core heterocyclic structures but also as a direct precursor to complex, biologically active molecules, most notably non-canonical amino acids and their derivatives.

Construction of Tryptophan Derivatives and Analogues

The synthesis of substituted tryptophan derivatives is a prominent application of iodoanilines, including this compound analogues. Tryptophan and its analogues are key components of numerous natural products and peptide-based therapeutics. google.com A powerful method for their asymmetric synthesis is the palladium-catalyzed Larock heteroannulation between a substituted ortho-iodoaniline and a chiral propargylglycine (B1618536) derivative. researchgate.netnih.gov

In a representative synthesis, a chiral glycine (B1666218) equivalent is first converted to a propargylglycine derivative, which then serves as the alkyne partner. Its reaction with an iodoaniline under palladium catalysis constructs the indole side chain of tryptophan with high stereocontrol. researchgate.net Research has demonstrated that Cbz-protected propargylglycine derivatives are effective in this transformation. researchgate.net By using this compound, one can introduce an iodo-substituent onto the benzene (B151609) ring of the tryptophan indole, creating a handle for further functionalization. This strategy allows for the creation of diverse tryptophan analogues with tailored properties for applications in peptide science and drug discovery. researchgate.net

Table 2: Synthesis of Tryptophan Analogues via Palladium-Catalyzed Heteroannulation

| Iodoaniline Substrate | Chiral Alkyne Partner | Key Reaction | Product | Reference |

|---|---|---|---|---|

| Substituted o-Iodoanilines | Alkyl-substituted Propargylglycine derivative | Larock Heteroannulation | Optically Active Tryptophan Derivatives | researchgate.net |

| o-Iodoanilines | N-Boc-N-methyl-propargylglycine | Palladium-catalyzed Annulation | N-Boc-N-methyl-tryptophans (Abrine derivatives) | nih.gov |

| N-Tosyl-3-bromoindole | N-Cbz-iodoalanine methyl ester (via zinc derivative) | Negishi Coupling | Substituted Tryptophan Derivative | researchgate.net |

Synthesis of Amino Acid Derivatives (e.g., Fluorescent Amino Acids)

The development of fluorescent amino acids is crucial for studying protein structure, function, and localization through advanced imaging techniques. harvard.edu this compound is an ideal precursor for creating such molecular probes. The carbon-iodine bond provides a site for the regioselective introduction of a fluorophore via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov

A synthetic strategy could involve coupling this compound with a boronic acid or pinacol (B44631) ester derivative of a fluorescent molecule (e.g., coumarin, acridone, or BODIPY). nih.gov The resulting fluorescently-tagged aniline can then be elaborated into a phenylalanine or tryptophan analogue. The Cbz protecting group is particularly advantageous in these syntheses, as it is more stable than other common amine protecting groups (like Boc) at the elevated temperatures often required for cross-coupling reactions. This stability prevents unwanted deprotection and side reactions, ensuring higher yields of the desired fluorescent amino acid. rsc.org This methodology allows for the creation of custom-designed fluorescent amino acids for use as probes in chemical biology and biomedical research. core.ac.uk

Role in Pharmaceutical Intermediate Synthesis

This compound and its structural motif are instrumental in the synthesis of complex pharmaceutical intermediates. The protected amine and the reactive iodo group allow for its use as a scaffold in building molecules with potential therapeutic activity. The Cbz group ensures the aniline nitrogen does not interfere with coupling reactions and can be removed later in the synthetic sequence to reveal the primary amine for further functionalization.

Research into novel therapeutics has utilized this scaffold for creating targeted agents. For instance, carbamate derivatives are investigated as cholinesterase inhibitors for treating neurodegenerative diseases like Alzheimer's disease. google.com In this context, precursors like 4-iodophenyl isocyanate (derived from 4-iodoaniline) are reacted with alcohols to form iodinated carbamates, which are key intermediates for radiolabeled ligands used in diagnostic imaging or as therapeutic agents themselves. google.comnih.gov The synthesis of (3aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl 4-iodophenylcarbamate is a concrete example of a complex molecule designed for potential use in diagnosing or monitoring Alzheimer's disease, highlighting the utility of the iodophenyl carbamate structure. google.com

Furthermore, the 4-iodophenyl carbamate framework is crucial for developing ligands targeting specific neurotransmitter systems. In the development of compounds with affinity for opioid receptors, particularly the kappa opioid receptor, 4-iodophenyl carbamates have been synthesized and evaluated. nih.gov These compounds serve as precursors for potential SPECT (Single Photon Emission Computed Tomography) ligands, where the iodine can be replaced with a radioactive isotope like ¹²³I. nih.gov The synthesis involves reacting a parent molecule, such as a morphinan (B1239233) derivative, with 4-iodophenyl isocyanate to yield the target iodinated carbamate. nih.gov This demonstrates the role of the N-protected 4-iodoaniline (B139537) structure as a key component for introducing a specific pharmacophore and a site for potential radiolabeling.

| Precursor Type | Reaction Type | Resulting Intermediate/Target Class | Therapeutic Area/Application |

|---|---|---|---|

| 4-Iodophenyl carbamate | Radiolabeling (Iodine Exchange) | Radiolabeled Butyrylcholinesterase (BuChE) Inhibitors | Alzheimer's Disease Diagnostics google.com |

| 4-Iodophenyl isocyanate | Carbamate Formation | Iodinated Morphinan Carbamates | Opioid Receptor Ligands (SPECT Imaging) nih.gov |

| This compound | Palladium-Catalyzed Cross-Coupling | Complex Heterocyclic Scaffolds | General Drug Discovery lookchem.com |

Development of Organic Materials and Functional Molecules

Beyond pharmaceuticals, this compound is a key precursor for creating advanced organic materials. Its utility stems from its bifunctional nature, which allows it to be incorporated into larger molecular architectures, including nonlinear optical chromophores and polymers, through well-established synthetic protocols.

Synthesis of Nonlinear Optical (NLO) Chromophores

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, such as optical communications and data processing. tcichemicals.com Organic NLO chromophores often feature a push-pull architecture, consisting of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (D-π-A). This design facilitates intramolecular charge transfer, leading to a large molecular hyperpolarizability (β), which is the source of the NLO effect. nih.gov

This compound, or benzyl (B1604629) (4-iodophenyl)carbamate, serves as an excellent starting material for the donor portion of such chromophores. metu.edu.tr The carbamate group, once part of the final structure, acts as an electron-donating moiety. The iodo-substituent is a versatile handle for engaging in carbon-carbon bond-forming reactions, such as the Sonogashira cross-coupling, to construct the π-bridge.

A documented synthesis of urethane-based push-pull chromophores begins with benzyl (4-iodophenyl)carbamate. metu.edu.tr The synthesis proceeds through a Sonogashira coupling reaction with an appropriate terminal alkyne, such as (trimethylsilyl)acetylene, followed by desilylation to yield a carbamate-functionalized terminal alkyne. This intermediate is then reacted with an electron-deficient olefin in a [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction to furnish the final D-π-A chromophore. metu.edu.tr The carbamate functionality derived from the initial precursor plays a direct role in the electronic properties of the resulting NLO material.

| Step | Starting Material | Reagent(s) | Reaction Type | Product |

|---|---|---|---|---|

| 1 | Benzyl (4-iodophenyl)carbamate | (Trimethylsilyl)acetylene, Pd/Cu catalyst | Sonogashira Coupling | Benzyl (4-((trimethylsilyl)ethynyl)phenyl)carbamate metu.edu.tr |

| 2 | Benzyl (4-((trimethylsilyl)ethynyl)phenyl)carbamate | Base (e.g., K₂CO₃) | Desilylation | Benzyl (4-ethynylphenyl)carbamate |

| 3 | Benzyl (4-ethynylphenyl)carbamate | Electron-deficient olefin (e.g., TCNE) | [2+2] CA-RE | Push-Pull NLO Chromophore |

Polymer and Material Precursors

The structure of this compound makes it an ideal monomer for the synthesis of functional polymers through step-growth polymerization. sigmaaldrich.com The presence of two distinct reactive sites—the Cbz-protected amine and the aryl iodide—allows for controlled polymerization reactions, particularly palladium-catalyzed cross-couplings.

This monomer can be used to synthesize aromatic polymers with carbamate groups integrated into the main chain. For example, through a poly-Sonogashira or poly-Suzuki reaction, this compound can be copolymerized with di-alkynes or di-boronic acids, respectively. The Cbz group protects the amine during the metal-catalyzed polymerization, preventing side reactions and ensuring the formation of a well-defined polymer structure.

The resulting polymers, such as poly(phenylene ethynylene)s or poly(p-phenylene)s, contain regularly spaced N-Cbz functional groups. These groups influence the polymer's solubility and processing characteristics. Furthermore, the Cbz groups can be removed post-polymerization to yield a polyaniline derivative. The unmasked amino groups can then be used for further functionalization, such as grafting side chains, or they can impart new properties to the material, like conductivity or pH-responsiveness. The use of Cbz-protected monomers has been demonstrated in the synthesis of recyclable polythioesters, showcasing the utility of this protecting group strategy in creating advanced, functional polymers. pku.edu.cn Similarly, redox-active polymers have been synthesized from carbazole (B46965) and 4-iodoaniline precursors, indicating the potential for this compound to be used in creating materials for electronic applications. acs.org

| Monomer | Co-monomer Example | Polymerization Method | Potential Polymer Class | Key Feature |

|---|---|---|---|---|

| This compound | 1,4-Diethynylbenzene | Sonogashira Polycondensation | Poly(phenylene ethynylene) with N-Cbz groups | Conjugated backbone, post-polymerization modifiable |

| This compound | Benzene-1,4-diboronic acid | Suzuki Polycondensation | Poly(p-phenylene) with N-Cbz groups | Thermally stable, potential for high-performance materials |

Mechanistic Investigations into Reactions Involving N Cbz 4 Iodoaniline

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

N-Cbz-4-iodoaniline is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these transformations involves a catalytic cycle centered on a palladium complex that shuttles between different oxidation states, most commonly Pd(0) and Pd(II). uwindsor.ca

The canonical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, typically proceeds through three fundamental steps:

Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide, this compound. The palladium atom inserts itself into the carbon-iodine bond, a process that oxidizes the metal from Pd(0) to Pd(II). This step forms a key organopalladium(II) intermediate. uwindsor.ca For alkenyl halides, this step proceeds with complete retention of configuration. uwindsor.ca

Transmetalation (for Suzuki, Negishi, etc.) or Migratory Insertion (for Heck):

In a Suzuki coupling, the organopalladium(II) intermediate reacts with an organoboron compound (activated by a base) in a step called transmetalation. The organic group from the boron reagent is transferred to the palladium center, displacing the halide. uwindsor.ca

In a Heck coupling, an alkene coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-carbon bond. mdpi.com

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are expelled from the coordination sphere as the final product. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. beilstein-journals.org

While this Pd(0)/Pd(II) cycle is the most common paradigm, more complex catalytic cycles, such as those involving Pd(II)/Pd(IV) or bimetallic palladium(I) species, have also been proposed for certain cross-coupling reactions to explain unique reactivity patterns. beilstein-journals.orgacs.orgacs.org

| Cross-Coupling Reaction | Coupling Partner | Key Mechanistic Steps | Typical Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Phenylboronic acid) | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(PPh₃)₄, Pd(OAc)₂, Base (e.g., K₂CO₃) |

| Heck Coupling | Alkene (e.g., Styrene) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) mdpi.com |

| Buchwald-Hartwig Amination | Amine | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) mdpi.com |

Understanding Selectivity in Functional Group Transformations

Selectivity is a cornerstone of modern organic synthesis, and reactions involving multifunctional molecules like this compound present distinct challenges and opportunities. Mechanistic studies are vital to understand and control both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of a reaction).

Chemoselectivity: A primary challenge in reactions with halo-nitroarenes is the selective transformation of one group without affecting the other, such as the reduction of a nitro group in the presence of an iodine atom. nih.gov In the case of this compound, the key is to perform reactions at the C-I bond while preserving the N-Cbz (benzyloxycarbonyl) protecting group. The Cbz group is known to be sensitive to hydrogenolysis (catalytic hydrogenation), but it is generally stable under the thermal and basic conditions of many cross-coupling reactions. rsc.org This allows for selective functionalization at the iodine-bearing carbon.

Regioselectivity: In certain transformations, such as the synthesis of substituted indoles, the regiochemical outcome can be finely tuned. Research has shown that in palladium-catalyzed annulations of 2-iodoanilines with internal alkynes, the choice of phosphine (B1218219) ligand can completely switch the regioselectivity. For example, using tetrakis(triphenylphosphine)palladium(0) may yield 2-substituted indoles, whereas switching the ligand to tris(o-tolyl)phosphine can preferentially form the 3-substituted isomer. acs.org This control is attributed to the steric and electronic properties of the ligand influencing the migratory insertion or reductive elimination steps within the catalytic cycle.

| Transformation Type | Selectivity Challenge | Mechanistic Control Factor | Example Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | Chemoselective reduction of another group without C-I hydrogenolysis. | Catalyst choice, reaction conditions (pressure, temperature). nih.gov | Preservation of the iodo-substituent while transforming another functional group. |

| Palladium-Catalyzed Annulation | Regioselective formation of substituted indoles from iodoanilines and alkynes. | Steric and electronic properties of the phosphine ligand. acs.org | Selective formation of either 2-substituted or 3-substituted indoles. |

| Direct Indole-Aniline Coupling | Regioselective C3-amination of an indole (B1671886) with an iodoaniline. | Activation of the aniline (B41778) component (e.g., with NIS) to form an electrophilic species. nih.gov | Formation of a specific N-C bond at the indole C3 position. nih.gov |

Investigation of Intermediate Species

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanistic pathways. While often highly reactive and transient, these species can be investigated using a combination of spectroscopic techniques (e.g., low-temperature NMR), kinetic studies, and trapping experiments. libretexts.org

In the context of reactions involving this compound, several key types of intermediates have been proposed or studied:

Organopalladium(II) Intermediates: As central players in cross-coupling catalysis, aryl-palladium(II)-halide complexes formed after oxidative addition are the most common intermediates. uwindsor.ca While their isolation can be challenging, their existence is well-supported by countless mechanistic studies and, in some cases, characterization by spectroscopic analysis. uwindsor.caresearchgate.net

Quinone Methide Intermediates: In a palladium-catalyzed migratory cycloannulation of 2-iodoaniline (B362364) derivatives with unactivated alkenes containing a hydroxyl group, a quinone methide intermediate has been proposed. The mechanism involves the formation of an aryl-Pd(II) species, migratory insertion, and a "chain-walking" process, followed by elimination to form the quinone methide. This highly reactive intermediate then undergoes an intramolecular aza-Michael addition to yield the final heterocyclic product. nih.gov

Indole Radical Cations: In a novel approach to forming N-linked tryptamine (B22526) dimers, the coupling of a tryptamine derivative with o-iodoaniline has been investigated. Mechanistic studies suggest a pathway that does not involve a traditional chloroindolenine intermediate. Instead, an electrophilic species derived from the activated aniline attacks the indole ring, potentially involving an indole radical cation intermediate, to form the crucial C3-N bond. nih.gov

Hypervalent Iodine Intermediates: In transition-metal-free arylations using diaryliodonium salts, T-shaped Ar¹(Ar²)I-Nu species are proposed as key intermediates in equilibrium. These structures precede the transfer of an aryl group to the nucleophile. acs.org Although this compound itself is not a diaryliodonium salt, it can be a precursor to such reagents, making these intermediates relevant to its broader chemistry.

| Reaction Type | Proposed Intermediate | Role in Mechanism | Evidence/Method of Investigation |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl-Palladium(II) Complex | Forms after oxidative addition of Pd(0) into the C-I bond. uwindsor.ca | Spectroscopic analysis, kinetic studies, consistency with observed products. uwindsor.caresearchgate.net |

| Migratory Cycloannulation | Quinone Methide | Acts as an electrophile for intramolecular aza-Michael addition. nih.gov | Mechanistic experiments and deuterium (B1214612) labeling studies. nih.gov |

| Indole-Aniline Coupling | Indole Cation/Radical Cation | Serves as the electrophilic partner for nucleophilic attack by the aniline nitrogen. nih.gov | Control experiments disfavoring alternative intermediates (e.g., indolenines). nih.gov |

| Arylation via Diaryliodonium Salts | T-shaped Ar¹(Ar²)I-Nu | Precedes ligand coupling and reductive elimination of the product. acs.org | Computational studies and product analysis. acs.org |

Computational and Theoretical Studies on N Cbz 4 Iodoaniline and Its Derivatives

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity, stability, and physical properties. Computational methods, particularly DFT, are used to calculate and visualize key electronic features such as frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and electrostatic potential (ESP) maps.

The HOMO and LUMO are central to chemical reactivity. The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity and polarizability. nih.gov

Studies on carbamate-functionalized chromophores derived from 4-iodoaniline (B139537) provide valuable insights applicable to N-Cbz-4-iodoaniline. In these systems, the carbamate (B1207046) group acts as an electron donor. d-nb.infometu.edu.tr DFT calculations show that the HOMO is typically localized on the electron-donating part of the molecule (the iodoaniline moiety), while the LUMO is distributed across the electron-accepting parts. nankai.edu.cn The introduction of different substituents allows for the fine-tuning of the HOMO-LUMO gap. nankai.edu.cn

Electrostatic potential (ESP) maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net For molecules related to this compound, ESP maps show negative potential around electronegative atoms like oxygen and positive potential around acidic protons, such as the amide N-H group. nih.govd-nb.infometu.edu.tr These maps are crucial for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify a molecule's reactivity. These parameters, including chemical hardness (η), softness (S), and electrophilicity index (ω), provide a numerical basis for comparing the reactivity of different derivatives. nih.govd-nb.info

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -0.267 | Indicates electron-donating ability. |

| ELUMO | -0.181 | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | -0.086 | Relates to chemical reactivity and stability. |

| Chemical Hardness (η) | 0.04 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 11.55 eV-1 | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | 0.58 | Measures the energy stabilization when the system acquires additional electronic charge. |

Data presented are for a related Schiff base containing a benzyl (B1604629) group to illustrate the application of these computational parameters.

Modeling Reaction Mechanisms and Transition States

Computational modeling is a powerful method for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing high-energy transition states that are difficult to observe experimentally. youtube.com For this compound, which is frequently used in cross-coupling reactions, DFT calculations can map out the entire energy profile of a catalytic cycle.

A prominent reaction involving this compound is the Sonogashira coupling, which forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. organic-chemistry.org The generally accepted mechanism involves a palladium catalyst. Computational studies can model each step:

Oxidative Addition: The aryl iodide (this compound) adds to the Pd(0) catalyst.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and a copper co-catalyst, transfers the alkyne group to the palladium center.

Reductive Elimination: The final product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

DFT calculations help to determine the activation barriers for each step and can predict the effects of different ligands and solvents on the reaction rate and yield. ub.edu For instance, in related transition-metal-free arylations, modeling has identified a concerted ipso-substitution mechanism proceeding through a three-center-four-electron transition state. acs.org

Furthermore, computational studies have been instrumental in understanding regioselectivity and unexpected reaction outcomes. In the development of indole (B1671886) synthesis from 2-iodoaniline (B362364) derivatives, DFT studies revealed that a seemingly unfavorable 5-endo-trig cyclization was converted into an accessible 7-endo-trig process through metal coordination.

A study on the amidation of N-Cbz protected amines proposed a mechanism involving the in situ generation of an isocyanate intermediate, which then reacts with a Grignard reagent. researchgate.net This highlights how computational modeling can uncover alternative pathways that are not immediately obvious.

| Reaction Type | Key Intermediate/Transition State (TS) | Computational Insight |

|---|---|---|

| Sonogashira Coupling | Pd(II)-alkynyl-aryl complex | Models catalytic cycle, ligand effects, and activation energies. researchgate.net |

| Larock Heteroannulation | Palladium-catalyzed cyclization | Predicts regioselectivity in indole formation. researchgate.net |

| Transition-Metal-Free Arylation | Three-center-four-electron TS | Elucidates concerted ipso-substitution mechanism. acs.org |

| One-pot Amidation | Isocyanate intermediate | Reveals pathway for N-Cbz protected amine conversion. researchgate.net |

Prediction of Spectroscopic Properties Relevant to Reaction Monitoring

Computational chemistry allows for the accurate prediction of spectroscopic data, such as NMR, IR, and UV-Vis spectra, which is invaluable for structure elucidation and for monitoring the progress of a reaction.

UV-Vis Spectra: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scm.com This method calculates the excitation energies (corresponding to absorption wavelengths, λmax) and oscillator strengths (corresponding to absorption intensity) of electronic transitions. gaussian.commdpi.com For derivatives of this compound, TD-DFT calculations can elucidate the nature of these transitions, often identifying them as HOMO-to-LUMO charge-transfer (CT) excitations. d-nb.infometu.edu.tr The accuracy of these predictions is often improved by including solvent effects through models like the Polarizable Continuum Model (PCM). beilstein-journals.orgmdpi.com Comparing the calculated spectrum with experimental data can confirm the formation of a product or the consumption of a starting material.

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. nsf.gov DFT calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with considerable accuracy. vasp.at These calculations are crucial for assigning complex spectra and confirming stereochemistry. For molecules in solution, computational approaches must often account for conformational averaging and solvent effects to achieve high accuracy. nsf.gov

IR Spectra: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. nih.gov By comparing the calculated frequencies of reactants and products, one can identify the appearance or disappearance of key functional group vibrations (e.g., C=O stretch, N-H bend) to monitor a reaction's progress.

| Spectroscopy | Computational Method | Key Finding/Observation | Reference |

|---|---|---|---|

| UV-Vis | TD-DFT | Predicted λmax values for oxazine (B8389632) dyes showed errors of <0.1 eV when solvent effects were included. | beilstein-journals.org |

| UV-Vis | TD-DFT (B3LYP) | Theoretical spectra for natural compounds corresponded well with experimental data, with differences of 1-5.8%. | mdpi.com |

| IR | DFT (B3LYP) | A strong correlation (R² > 0.94) was found between calculated and experimental bond lengths and angles for a related benzyl derivative. | nih.gov |

| NMR | DFT (GIAO) | Calculated chemical shifts are valuable aids in peak assignment and provide detailed information on molecular geometry and intermolecular effects. | nsf.gov |

Studies on Conformation and Intramolecular Interactions

The three-dimensional shape (conformation) of a molecule influences its biological activity and reactivity. This compound has several rotatable bonds, leading to multiple possible conformations. Computational methods are used to perform conformational analysis, identifying low-energy (stable) conformers and the energy barriers between them. metu.edu.trufms.br

For this compound, key rotations exist around the C(aryl)-N bond and the N-C(O) amide bond. DFT studies on related Cbz-protected amino acids and benzyl alcohols have shown that the relative energies of different conformers can be accurately predicted. mdpi.comrsc.org These studies often reveal subtle preferences for specific geometries due to steric hindrance or stabilizing intramolecular interactions.

Intramolecular interactions play a significant role in determining the preferred conformation. In Cbz-protected compounds, an intramolecular hydrogen bond can form between the amide proton (N-H) and the carbonyl oxygen (C=O) of the carbamate group. mdpi.com DFT calculations can confirm the presence and strength of such interactions. Other potential interactions include π-π stacking between the phenyl rings or interactions involving the iodine atom. rsc.orgbeilstein-journals.org In ortho-halogenated benzyl alcohols, for example, an intramolecular OH–X (X=halogen) contact is a key feature stabilizing a specific chiral conformation. rsc.org Understanding these interactions is crucial as they can lock the molecule into a specific shape, thereby influencing its interaction with other molecules, such as enzymes or catalysts.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Enhanced Efficiency

The iodo-substituent of N-Cbz-4-iodoaniline makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. nih.gov The development of more efficient catalytic systems for these transformations is a major area of ongoing research.

Palladium-Catalyzed Cross-Coupling Reactions: The primary reactions involving the aryl-iodide bond of this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org It is widely used to synthesize biaryls, which are common motifs in pharmaceuticals. wikipedia.org Research is focused on developing catalysts that are effective at low loadings and operate under mild conditions. nih.gov For example, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands have shown enhanced activity. wikipedia.org The use of machine learning models to predict the performance of Buchwald-Hartwig amination reactions based on catalyst, substrate, and additive properties is an emerging tool that could be adapted for Suzuki couplings involving substrates like this compound. princeton.edu

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. nrochemistry.com It is a key method for synthesizing arylalkynes. Research efforts aim to develop copper-free Sonogashira protocols to avoid issues with homocoupling of the alkyne. Using trimethylsilyl (B98337) (TMS)-acetylene as a coupling partner with 4-iodoaniline (B139537) demonstrates a strategy to link different aryl halides. pearson.com